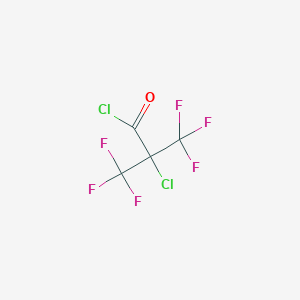

2-Chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride

Description

2-Chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride is a highly fluorinated acyl chloride characterized by its trifluoromethyl and chloro substituents. These compounds are pivotal in organic synthesis, particularly for introducing fluorine-containing groups into pharmaceuticals, agrochemicals, and advanced materials. Their reactivity stems from the electron-withdrawing effects of fluorine atoms, which enhance the electrophilicity of the carbonyl carbon .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6O/c5-1(13)2(6,3(7,8)9)4(10,11)12 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCPIUFBQPJPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride (CAS No. 662-19-1) is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. The compound contains multiple fluorine atoms, which significantly influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, synthesizing data from various research studies and reviews.

- Molecular Formula : C4Cl2F6O

- Molecular Weight : 248.94 g/mol

- Density : 1.647 g/cm³

- Boiling Point : 69.5 °C (at 745 Torr)

- Melting Point : 54-55 °C

The presence of highly electronegative fluorine atoms imparts unique electronic properties to the compound, enhancing its potential applications in medicinal chemistry and materials science.

Biological Activity Overview

Fluorinated compounds like this compound are known for their diverse biological activities. These activities can include antimicrobial effects, cytotoxicity against cancer cells, and modulation of enzyme activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against bacteria | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Modulation of kinase activity |

The biological activity of this compound is primarily attributed to its electrophilic nature due to the acyl chloride functional group. This reactivity allows it to interact with various nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or nucleic acids.

Case Studies

-

Anticancer Activity :

A study investigated the effects of fluorinated acyl chlorides on cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various tumor types due to their ability to induce apoptosis in cancer cells . -

Enzyme Inhibition :

Research on related fluorinated compounds demonstrated their ability to inhibit specific kinases involved in cancer progression. The presence of trifluoromethyl groups was shown to enhance binding affinity to these enzymes, suggesting a similar potential for this compound .

Toxicity and Safety Considerations

Due to its reactive nature and the presence of chlorine and fluorine atoms, this compound is classified as hazardous. While specific toxicity data is limited, compounds with similar structures often exhibit cytotoxic effects at elevated concentrations . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and its analogues:

Reactivity and Stability

- Electrophilicity: The target compound’s dual trifluoromethyl groups and chloro substituent significantly increase electrophilicity compared to non-fluorinated acyl chlorides like propionyl chloride. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) but also more moisture-sensitive .

- Thermal Stability: Fluorinated acyl chlorides generally exhibit higher thermal stability than their non-fluorinated counterparts due to the strong C-F bonds. For example, trifluoropropionyl chloride (boiling point ~80–90°C) is less volatile than propionyl chloride (boiling point 80°C), but exact data for the target compound requires further study .

- Hydrolysis Sensitivity : The electron-withdrawing fluorine atoms accelerate hydrolysis, necessitating anhydrous handling. In contrast, 3-chloropropionyl chloride (CAS 625-36-5) hydrolyzes more slowly but remains corrosive .

Industrial Availability

- Suppliers: Fluorinated acyl chlorides are niche products. For instance, 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride was previously sold by Beavon Biotech and CymitQuimica but is now discontinued . Santa Cruz Biotechnology offers 3,3,3-trifluoropropionyl chloride at $338/5 g, indicating high costs .

- Regulatory Status : Fluorinated compounds are scrutinized under environmental regulations (e.g., the Pharos Project ), which may limit their use compared to simpler acyl chlorides.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride, and how can side reactions be minimized?

Methodological Answer: The compound is synthesized via halogen-exchange reactions or fluorination of precursor acyl chlorides. For example, trifluoromethylation of 3-chloropropionyl chloride using sulfur tetrafluoride (SF₄) under controlled anhydrous conditions can yield the target compound. Side reactions, such as over-fluorination or hydrolysis, are minimized by:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

- 19F NMR : Critical for identifying trifluoromethyl (-CF₃) and chloro-trifluoro groups. Chemical shifts typically appear at δ -60 to -75 ppm for -CF₃ and δ -110 to -120 ppm for adjacent fluorine atoms .

- IR Spectroscopy : Confirms acyl chloride (C=O stretch at ~1800 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Resolves molecular ion clusters ([M]⁺) and isotopic patterns (chlorine/fluorine).

Conflicts arise from solvent impurities or degradation; replicate analyses in dry solvents (e.g., deuterated chloroform) and cross-validation with XRD (if crystalline) are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Under inert gas (argon) in sealed, corrosion-resistant containers (e.g., PTFE-lined) at ≤4°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (neoprene), full-face shields, and vapor-tight goggles.

- Emergency Measures : Neutralize spills with dry sodium bicarbonate, followed by fluorinated adsorbents (e.g., FluoroSorb®) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The -CF₃ group stabilizes the acyl chloride via inductive effects, enhancing electrophilicity at the carbonyl carbon. Kinetic studies using substituted anilines as nucleophiles reveal:

- Reaction rates increase by 3–5× compared to non-fluorinated analogs.

- Hammett plots show a ρ value of +2.1, indicating strong sensitivity to electron-donating substituents .

Contradictions in rate data may arise from solvent polarity effects; DFT calculations (B3LYP/6-311+G(d,p)) can model transition states to resolve discrepancies .

Q. What are the environmental persistence and bioaccumulation risks of this compound, and how are degradation pathways studied?

Methodological Answer:

- Persistence : Fluorinated acyl chlorides hydrolyze to perfluorinated carboxylic acids (PFCAs), which resist biodegradation. Accelerated hydrolysis studies (pH 7–12, 25–50°C) quantify half-lives (t₁/₂ = 2–6 weeks) .

- Bioaccumulation : Measured via octanol-water partition coefficients (log Kow > 4.5) and in vitro assays with hepatic microsomes.

- Analytical Methods : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-PFOA) tracks degradation intermediates .

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- DFT Calculations : Predict thermodynamic favorability of substituent additions (e.g., amidation vs. esterification). For example, Gibbs free energy (ΔG‡) for amide formation is ~15 kcal/mol lower than ester derivatives .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. MD trajectories show DMF stabilizes transition states via dipole interactions .

Q. How do structural analogs of this compound compare in biological activity, and what experimental designs address conflicting cytotoxicity data?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Analogs with longer perfluoroalkyl chains (e.g., -C₄F₉) exhibit higher cytotoxicity (IC₅₀ = 10–50 μM) in HepG2 cells due to enhanced membrane permeability .

- Contradiction Resolution : Variability in cell viability assays (MTT vs. ATP luminescence) necessitates standardized protocols (e.g., uniform cell passage numbers, controlled incubation times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.